N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylphenyl group, and an imidazole ring, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 4-methylbenzyl chloride to form N-cyclohexyl-4-methylbenzylamine. This intermediate is then reacted with 2-mercaptoimidazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The imidazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-2-(4-METHYLPHENYL)ACETAMIDE
- N-CYCLOHEXYL-2-(4-METHYLPHENYL)SULFONAMIDE
- N-CYCLOHEXYL-2-(4-METHYLPHENYL)THIOACETAMIDE
Uniqueness
N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to the presence of the imidazole ring, which enhances its binding affinity and specificity towards molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Properties
IUPAC Name |
N-cyclohexyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-15-7-9-16(10-8-15)13-22-12-11-20-19(22)24-14-18(23)21-17-5-3-2-4-6-17/h7-12,17H,2-6,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITVZXZNTWDQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.